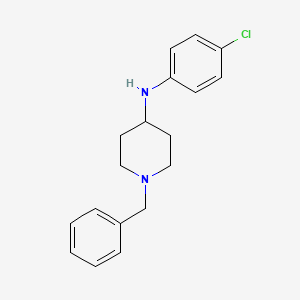

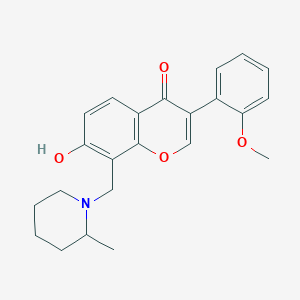

![molecular formula C9H15NO2 B2662222 2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile CAS No. 2112519-12-5](/img/structure/B2662222.png)

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Solvolysis Reactions and Nucleophilic Addition

The solvolysis reactions involving methoxymethyl oxan-yl derivatives are notable for their application in understanding the role of ion-molecule pairs in solvolysis reactions. For instance, the nucleophilic addition of water to tertiary allylic carbocations, facilitated by acid-catalyzed solvolysis, underscores the cleavage of carbon-oxygen bonds to allylic carbons without forming a completely solvent-equilibrated allylic carbocation. This process is critical in synthesizing hydroxy and ether derivatives under kinetic control, offering insights into reaction mechanisms and the influence of solvent and substituent effects on reaction outcomes (Jia et al., 2002).

Oxyfunctionalization of Ketones

The oxyfunctionalization of ketones bearing an α-methylene group with piperidine oxoammonium salts represents another application, where these derivatives serve as precursors in the synthesis of α-diketones from monoketones. This transformation is facilitated in acetonitrile, highlighting the compound's utility in mediating or participating in oxidative coupling reactions that result in the formation of complex ketone structures with significant yields (Liu You-cheng et al., 2010).

Synthesis of Oxindoles and Oxazine Derivatives

Furthermore, the compound is involved in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This demonstrates its potential in constructing heterocyclic compounds that are of interest in pharmaceutical chemistry and materials science (B. Reddy et al., 2012).

Electropolymerization and Kinetic Studies

Electropolymerization studies involving methoxymethyl and butenenitrile derivatives elucidate the mechanistic aspects and kinetics of polymer formation on electrodes, offering valuable information for material science and coating technologies (G. Deniau et al., 1998).

Safety And Hazards

The safety information for “2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

2-[4-(methoxymethyl)oxan-4-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-11-8-9(2-5-10)3-6-12-7-4-9/h2-4,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDRBZJFNARZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCOCC1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2662139.png)

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2662142.png)

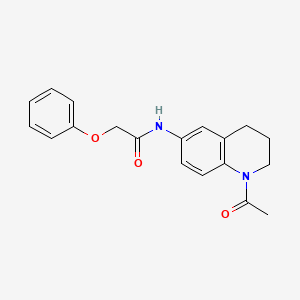

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2662150.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2662156.png)

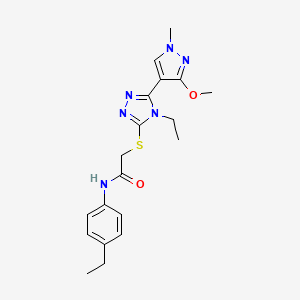

![3-((5-(butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2662157.png)

![N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2662161.png)